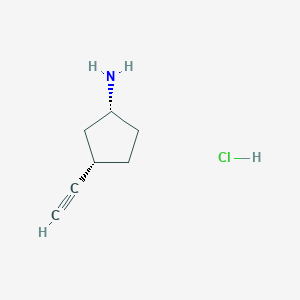
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of organic molecules known for their diverse applications in materials science, pharmaceuticals, and chemical synthesis. Its structure suggests potential for interactions with biological systems, catalysis, and material properties modulation.
Synthesis Analysis
The synthesis of related cyano and thiophene-containing compounds typically involves direct acylation reactions, nucleophilic substitutions, or cyclization processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides involves direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing a method that could be analogous to synthesizing the compound (Younes et al., 2020).
Molecular Structure Analysis
The molecular structure of cyano and thiophene derivatives has been extensively studied through X-ray crystallography and spectroscopy. These analyses reveal the conformation, bonding, and stereochemistry of the molecules, crucial for understanding their reactivity and properties. For example, the study on 3-Hydroxy-2-cyanoalk-2-enamides provides insight into solvent-dependent isomerism, a feature that might be relevant to our compound of interest (Papageorgiou et al., 1998).
Chemical Reactions and Properties
Cyano and thiophene compounds participate in a variety of chemical reactions, including nucleophilic addition, cyclization, and isomerization, which are pivotal for synthesizing complex molecules. These reactions are influenced by the electronic and steric properties of the cyano and thiophene groups. The synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate highlight the versatility of cyano-containing compounds in generating heterocyclic systems, a characteristic potentially shared by the target compound (Pizzioli et al., 1998).
Applications De Recherche Scientifique
Engineered Nanomaterials (ENMs) in the Environment
Environmental Impact and Fate of ENMs : Engineered nanomaterials, including various organic and inorganic compounds, have been extensively studied for their environmental fate and transport. Research highlights the necessity for new modeling paradigms to predict ENM distribution across environmental compartments. Experimental approaches yield quantitative data essential for ENM fate and exposure models, emphasizing the need for global descriptors like octanol-water partition coefficients and solid-water partition coefficients for accurate predictions (Westerhoff & Nowack, 2013).
Analytical Methods for Determining Antioxidant Activity
Antioxidant Activity Analysis : The study of antioxidants, vital for various fields from food engineering to medicine, employs several tests to determine antioxidant activity. Methods such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) are critical for assessing the kinetics or equilibrium state of antioxidant reactions. These assays, based on chemical reactions, offer insights into the antioxidant capacity of complex samples, possibly including novel compounds (Munteanu & Apetrei, 2021).
Antibacterial Compounds from Cyanobacteria
Antimicrobial Potential of Cyanobacterial Compounds : Cyanobacteria produce a variety of compounds with antimicrobial activities, including non-proteinogenic amino acids associated with neurodegenerative diseases. Research into these compounds emphasizes the need for further studies to understand their toxicological nature and potential applications in developing new pharmaceuticals with antibacterial, antifungal, and antimycobacterial properties (Swain, Paidesetty, & Padhy, 2017).
Soil Contamination and Flame Retardants
Soil Contamination by Flame Retardants : The environmental contamination by polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs) is a significant concern due to their persistence and toxic effects. Research reviews the concentrations, sources, and profiles of these compounds in soils, highlighting the need for safer alternatives and better management strategies to mitigate soil contamination (McGrath, Ball, & Clarke, 2017).
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-3-4-5-6-7-8-10-19-17(20)15(13-18)12-16-14(2)9-11-21-16/h9,11-12H,3-8,10H2,1-2H3,(H,19,20)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWULFFRAGLSA-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=C(C=CS1)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=C(C=CS1)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

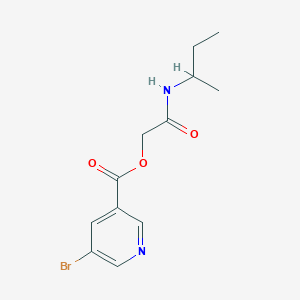

![1,7-dimethyl-3-(4-methylbenzyl)-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480227.png)
![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)
![N-[(4-Prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2480230.png)
![4-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2480233.png)
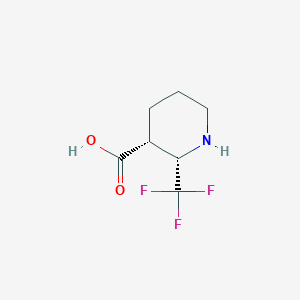
![5-((4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480235.png)
![Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate](/img/structure/B2480237.png)
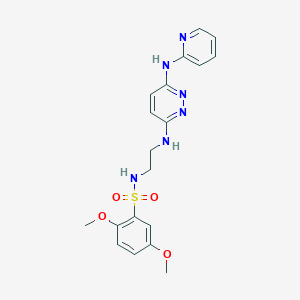
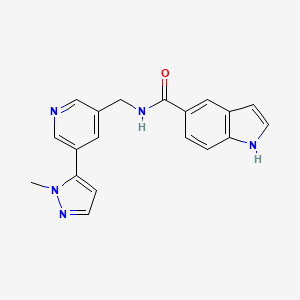
![2-Cyclopropyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2480241.png)
![6-[3-(4-chlorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2480244.png)
